molecular formula C26H30Cl2F3NO B1202312 Halofantrina

Halofantrina

カタログ番号 B1202312
分子量: 500.4 g/mol
InChIキー: FOHHNHSLJDZUGQ-VWLOTQADSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Halofantrine is a member of phenanthrenes.

科学的研究の応用

Cellular Mechanisms

  • Halofantrine has been linked to blocking HERG potassium channels, which could explain QT prolongation observed in electrocardiogram (ECG) effects. This blockage is particularly prominent in open and inactivated channel states (Tie et al., 2000).

Pharmacokinetic Studies

  • Interaction studies have shown that grapefruit juice can increase the bioavailability of halofantrine by inhibiting CYP3A4 at the enterocyte level, thereby potentially increasing the risk of QT interval prolongation (Charbit et al., 2002).
  • Fluconazole, known to inhibit CYP3A4, impacts the pharmacokinetics of halofantrine when concurrently administered (Babalola et al., 2009).
  • Pharmacokinetics of halofantrine and its principal metabolite, N-desbutylhalofantrine, were investigated in patients with falciparum malaria following multiple dose regimens (Veenendaal et al., 2004).

Molecular and Structural Analysis

  • Raman spectroscopy and density functional theory calculations have been used for structural analysis of halofantrine, revealing potential for localization in biological environments and insights into its mode of action (Frosch & Popp, 2010).

Drug Formulation and Delivery

  • Studies have evaluated intravenous nanocapsule formulations of halofantrine in Plasmodium berghei-infected mice, suggesting the potential for more favorable plasma profiles and reduced toxicity (Mosqueira et al., 2004).
  • Solid dispersions of halofantrine have been prepared and evaluated to improve its aqueous solubility and bioavailability (Abdul-Fattah & Bhargava, 2002).

特性

製品名

Halofantrina

分子式

C26H30Cl2F3NO

分子量

500.4 g/mol

IUPAC名

(1S)-3-(dibutylamino)-1-[1,3-dichloro-6-(trifluoromethyl)phenanthren-9-yl]propan-1-ol

InChI

InChI=1S/C26H30Cl2F3NO/c1-3-5-10-32(11-6-4-2)12-9-25(33)23-16-22-21(14-18(27)15-24(22)28)20-13-17(26(29,30)31)7-8-19(20)23/h7-8,13-16,25,33H,3-6,9-12H2,1-2H3/t25-/m0/s1

InChIキー

FOHHNHSLJDZUGQ-VWLOTQADSA-N

異性体SMILES

CCCCN(CCCC)CC[C@@H](C1=C2C=CC(=CC2=C3C=C(C=C(C3=C1)Cl)Cl)C(F)(F)F)O

正規SMILES

CCCCN(CCCC)CCC(C1=C2C=CC(=CC2=C3C=C(C=C(C3=C1)Cl)Cl)C(F)(F)F)O

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Halofantrina
Reactant of Route 2
Halofantrina
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Halofantrina
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Halofantrina
Reactant of Route 5
Reactant of Route 5
Halofantrina
Reactant of Route 6
Reactant of Route 6
Halofantrina

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。